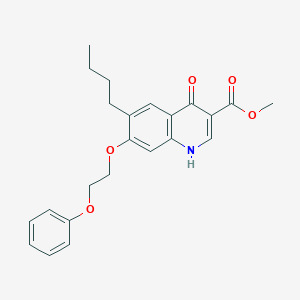

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline (CAS No. 19828-70-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structural features, including a quinoline core and various functional groups, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C23H25NO5, with a molecular weight of 395.45 g/mol. The compound exhibits a density of 1.189 g/cm³ and a boiling point of 560.3°C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO5 |

| Molecular Weight | 395.45 g/mol |

| Density | 1.189 g/cm³ |

| Boiling Point | 560.3°C at 760 mmHg |

| Flash Point | 292.7°C |

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate varying levels of potency across different cell types.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells). The results showed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-butyl-4-hydroxy... | MCF-7 | 3.1 |

| HCT116 | 2.2 | |

| HEK293 | 5.3 |

These findings suggest that the compound possesses selective cytotoxicity, particularly against breast cancer cells .

Antioxidant Activity

In addition to its antiproliferative properties, the compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

Comparative Antioxidant Activity

The antioxidant capacity was assessed using several assays, comparing the compound's efficacy against standard antioxidants like BHT (Butylated Hydroxytoluene):

| Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |

|---|---|---|

| 6-butyl-4-hydroxy... | 10.5 | 8.2 |

| BHT | 15.0 | 12.0 |

The results indicate that the compound exhibits superior antioxidant activity compared to BHT in both assays .

Antimicrobial Activity

The antimicrobial effects of the compound were also investigated, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

These results highlight the compound's potential as an antibacterial agent, particularly against resistant strains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline has been studied for its potential therapeutic effects, particularly in:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis .

Materials Science

In materials science, the compound is being explored for its potential use in:

- Polymer Chemistry : Its unique chemical structure allows for the development of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can be utilized in various applications, including coatings and composites .

Agricultural Chemistry

The compound's derivatives have shown promise in agricultural applications:

- Pesticide Development : There is ongoing research into the use of this compound as a basis for developing new pesticides that are more effective and environmentally friendly compared to existing options. Its ability to interact with biological systems suggests it could be engineered to target specific pests while minimizing harm to non-target organisms .

Case Studies

Propiedades

IUPAC Name |

methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRISVJICBWWKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173554 |

Source

|

| Record name | WR 197236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19828-70-7 |

Source

|

| Record name | 6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019828707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WR 197236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.